molecular formula C18H27N3O3 B2691922 tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate CAS No. 1401333-60-5

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate

Cat. No.: B2691922
CAS No.: 1401333-60-5
M. Wt: 333.432
InChI Key: MPTVHCGSXKXNEI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-methylphenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate can be compared with similar compounds such as:

Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylanilino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-5-7-15(8-6-14)19-16(22)13-20-9-11-21(12-10-20)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTVHCGSXKXNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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